N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-9-10(2)22-16(19-15(9)24)20-21-17(22)27-8-14(23)18-12-6-5-11(25-3)7-13(12)26-4/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVROOPNGDBETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanism of action.
Chemical Structure
The chemical structure of this compound is represented as follows:
This compound features a triazole ring and a thioacetamide moiety which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For example:
- Cytotoxicity : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines. For instance:
- Compound A : IC50 = 0.25 µM against HepG2 cells.
- Compound B : IC50 = 0.46 µM against MCF7 cells.
These values indicate potent activity compared to standard chemotherapeutics .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| A | Aurora-A Kinase | 0.16 |
| B | CDK2 | 0.95 |
These enzymes are crucial for cell cycle regulation and their inhibition can lead to reduced tumor growth .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives and their anticancer properties. The most active compound showed an IC50 value of 0.01 µM against MCF7 cells and demonstrated a significant ability to induce apoptosis in cancer cells .
- Mechanistic Insights : Another study provided insights into the mechanism by which these compounds induce cell cycle arrest in cancer cells through modulation of AMPK signaling pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 429.5 g/mol
- CAS Number : 1224016-43-6
Its structure features a thioacetamide group attached to a triazolo-pyrimidine core, which is significant for its biological activity.
Anticancer Properties
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer activities. Studies have shown that derivatives of 1,2,4-triazoles can inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its potential to act against different types of cancer through mechanisms such as:
- Inhibition of cell proliferation : Studies demonstrate that the compound can significantly reduce the proliferation of cancer cells in vitro.
- Induction of apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
The compound's thioacetamide component suggests potential antimicrobial properties. Research into similar compounds has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance:
- Bacterial Inhibition : Compounds with similar structures have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
One-Pot Synthesis
Recent advancements in synthetic methodologies have facilitated the efficient preparation of this compound through one-pot reactions involving readily available starting materials. This approach not only simplifies the synthesis process but also enhances yield and purity.
Eco-Friendly Catalysis
The use of environmentally friendly catalysts in the synthesis of this compound aligns with modern green chemistry principles. For instance, the application of biocatalysts or recyclable solid supports can minimize waste and reduce environmental impact during synthesis.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer effects of N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involved testing its efficacy against multiple cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings revealed significant inhibition zones in agar diffusion tests compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Triazolo-pyrimidine Derivatives : The target compound shares its triazolo-pyrimidine core with flumetsulam (a herbicide), which contains a triazolo-pyrimidine sulfonamide group but lacks the thioacetamide linkage and methoxy-substituted aryl group .
- Benzothieno-triazolo-pyrimidine: Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () feature a fused benzothieno ring instead of the dimethyl-oxo group, altering electronic properties and steric bulk .
- Imidazo-pyridine Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replaces the triazolo-pyrimidine with an imidazo-pyridine core, significantly modifying solubility and reactivity .
Substituent Effects
- Methoxy vs. Chloro Groups: The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl substituent in 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide ().
- Thioacetamide Linkage : The thioether (-S-) bridge in the target compound differs from the sulfonamide (-SO₂-) group in flumetsulam, impacting hydrogen-bonding capacity and metabolic stability .
Spectroscopic and Analytical Comparisons
NMR Analysis
- Regions of Variability : As observed in triazolo-pyrimidine analogs (), chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. The target compound’s 2,4-dimethoxyphenyl group would likely induce upfield shifts in aromatic protons compared to chloro or nitro substituents .
- 13C NMR: The methoxy carbons (δ ~55–60 ppm) and carbonyl groups (δ ~165–175 ppm) provide diagnostic peaks for structural confirmation .
X-ray Diffraction
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of triazolo-pyrimidine derivatives often involves multi-step reactions, including cyclocondensation, thiolation, and amide coupling. For example, analogous compounds (e.g., pyrazolo[4,3-d]pyrimidinones) are synthesized via nucleophilic substitution of thiol groups followed by amide bond formation using coupling agents like EDC/HOBt . To optimize yields, Design of Experiments (DoE) principles can be applied to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions. Flow chemistry techniques, as demonstrated in diphenyldiazomethane synthesis, may improve reproducibility and scalability .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how should conflicting data be resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the substitution pattern of the dimethoxyphenyl group and the triazolo-pyrimidine core. For example, methoxy protons resonate at δ 3.7–4.0 ppm, while aromatic protons in triazolo-pyrimidines appear downfield (δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calculated: ~428.44 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as seen in structurally similar acetamide derivatives .
- Conflict Resolution : If spectral data contradicts computational predictions (e.g., DFT-optimized structures), cross-validate with alternative techniques like IR spectroscopy or elemental analysis .
Q. What preliminary in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, triazolo-pyrimidine derivatives often exhibit kinase or enzyme inhibitory activity. Use:
- Enzyme Inhibition Assays : Measure IC₅₀ values against relevant targets (e.g., dipeptidyl peptidase IV for diabetes research) using fluorogenic substrates .
- Cellular Viability Assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays .
- Controls : Include positive controls (e.g., known inhibitors) and validate results across triplicate experiments to minimize variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?
- Methodological Answer :
- Scaffold Modifications : Systematically alter the dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the triazolo-pyrimidine core (e.g., substitute sulfur with oxygen) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies address contradictory data in literature regarding the metabolic stability of similar triazolo-pyrimidine derivatives?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) values across studies .
- Isotope Labeling : Use deuterated analogs to trace metabolic hotspots (e.g., methoxy groups prone to demethylation) .
- Statistical Reconciliation : Apply meta-analysis to identify confounding variables (e.g., assay conditions, microsome batches) .
Q. How can the mechanism of action be elucidated if the compound shows unexpected off-target effects?
- Methodological Answer :
- Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify binding partners in cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect off-target inhibition .
- CRISPR-Cas9 Knockout : Validate putative targets by generating gene-knockout cell lines and assessing compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
